2-Chloropropane-d7: A Comprehensive Guide to Physicochemical Properties and Deuterated Alkylation Workflows
2-Chloropropane-d7: A Comprehensive Guide to Physicochemical Properties and Deuterated Alkylation Workflows
Executive Summary
As a Senior Application Scientist in pharmaceutical drug development, I frequently leverage kinetic isotope effects (KIE) to enhance the metabolic stability of active pharmaceutical ingredients (APIs). The strategic incorporation of a deuterated isopropyl group is a highly effective method to block cytochrome P450-mediated oxidation at the methine carbon. 2-Chloropropane-d7 (CAS: 55956-02-0), also known as perdeuterioisopropyl chloride, serves as the premier alkylating agent for this critical transformation 1.
This whitepaper provides an in-depth analysis of the chemical properties, physical data, and practical laboratory workflows associated with 2-Chloropropane-d7, designed specifically for researchers and synthetic chemists demanding high-fidelity isotopic labeling.
Physicochemical Profiling: The Causality of Isotopic Substitution
Understanding the physical properties of 2-Chloropropane-d7 is critical for designing robust synthetic protocols. While deuterium substitution does not alter the electron cloud distribution or the molar volume of the molecule, the doubling of the isotopic mass at seven atomic positions significantly impacts specific macroscopic properties 2.
Quantitative Physical Data
The following table summarizes the core physical and chemical data of 2-Chloropropane-d7 compared to its unlabeled counterpart (CAS: 75-29-6) 1 [[3]]() 45.
| Property | 2-Chloropropane-d7 (Labeled) | 2-Chloropropane (Unlabeled) | Causality / Scientific Context |
| CAS Number | 55956-02-0 | 75-29-6 | Unique registry for the perdeuterated isotopologue. |
| Molecular Formula | C₃D₇Cl | C₃H₇Cl | Complete replacement of 7 protium atoms with deuterium. |
| Molecular Weight | 85.58 g/mol | 78.54 g/mol | ~9% increase due to the added mass of 7 neutrons 1. |
| Density (at 25 °C) | ~0.952 g/cm³ | 0.859 g/cm³ | Increased mass within an identical molar volume leads to higher density 32. |
| Boiling Point | ~35 - 37 °C | 34 - 36 °C | Subtle shifts in zero-point energy and van der Waals forces [[5]](). |
| Flash Point | -35 °C (-31 °F) | -35 °C (-31 °F) | Highly flammable; isotopic substitution does not affect flammability limits 46. |
| Storage Temp. | 2 °C to 8 °C | < 30 °C | Refrigeration is strictly required to prevent volatilization of the d7-reagent 7. |
Synthetic Utility and Reaction Mechanics
In API synthesis, 2-Chloropropane-d7 is primarily utilized as an electrophile in nucleophilic substitution reactions (e.g.,
Mechanistic Causality: The steric bulk of the secondary carbon inherently slows down
Experimental Protocol: Self-Validating N-Alkylation Workflow
The following protocol details the
Step-by-Step Methodology
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Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous DMF under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of 2-Chloropropane-d7 into isopropanol-d7 2.
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Base Addition: Add 2.0 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: Cs₂CO₃ is chosen over lighter alkali bases because the large cesium cation provides superior solubility and “naked” nucleophile generation in DMF, accelerating the sterically hindered substitution.
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Electrophile Introduction: Cool the reaction mixture to 0 °C. Dropwise, add 1.5 equivalents of 2-Chloropropane-d7. Causality: The reagent is highly volatile (BP ~36 °C) 8. Adding it at 0 °C prevents evaporative loss before it can react.
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Thermal Activation: Seal the reaction vessel and gradually heat to 60 °C for 12 hours. Causality: Heating overcomes the activation energy barrier of the secondary carbon, driving the
process to completion. -
Workup: Quench with cold water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF.
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Self-Validation (Analytical QC): Submit the purified product for LC-MS and ¹H/²H NMR to confirm isotopic fidelity.
Process Visualization
Workflow for N-alkylation using 2-Chloropropane-d7 and analytical validation.
Analytical Validation: Ensuring Isotopic Integrity
Trustworthiness in isotopic labeling requires rigorous analytical validation. You cannot simply assume the label incorporated perfectly.
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Mass Spectrometry (LC-MS): The primary validation is a direct observation of the intact molecular ion. The alkylated product must exhibit a precise +7 Da mass shift relative to the unlabeled standard.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The spectrum of the product must show a complete absence of the characteristic isopropyl septet (methine CH, ~4.1 ppm) and doublet (methyl CH₃, ~1.5 ppm). Any residual signal here indicates isotopic dilution or contamination with unlabeled 2-chloropropane.
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²H NMR (Deuterium NMR): Run in a non-deuterated solvent (e.g., CHCl₃), this will positively confirm the presence of the -C(CD₃)₂ group, showing broad singlets corresponding to the incorporated deuterium atoms.
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Handling, Storage, and Safety Parameters
2-Chloropropane-d7 presents significant laboratory hazards that must be managed proactively:
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Flammability: It is an extremely flammable liquid and vapor, with a flash point of -35 °C 6. It can easily form explosive mixtures with air 9.
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Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin. It acts as a central nervous system depressant at high concentrations [[9]]() 7.
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Storage: To maintain chemical purity (≥98%) and isotopic enrichment, it must be stored refrigerated between 2 °C and 8 °C in a tightly sealed container, protected from direct light and moisture 7.
References
1.[1] "2-Chloropropane-d7 | C3H7Cl | CID 16217392 - PubChem", National Institutes of Health (NIH), 2.[9] "2-CHLOROPROPANE (D7, 98%) - Safety Data", Cambridge Isotope Laboratories, 3.[3] "2-CHLOROPROPANE-D7 SDS, 55956-02-0 Safety Data Sheets", Echemi, 4.[7] "2-Chloropropane (D₇, 98%) - DLM-1114-5", Cambridge Isotope Laboratories, 5.[4] "75-29-6(2-Chloropropane) Product Description", ChemicalBook, 6.[8] "2-Chloropropane | Compound Data", Volochem Inc, 7.[5] "2-Chloropropane | CAS 75-29-6 | High-Purity Industrial & Chemical Grade", Aure Chemical, 8.[6] "75-29-6・2-Chloropropane・033-13222・037-13225", Fujifilm Wako Pure Chemical Corporation, 9.[2] "Isopropanol-d7 | 19214-96-1", Benchchem,
Sources
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- 3. echemi.com [echemi.com]
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- 5. 2-Chloropropane | CAS 75-29-6 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 6. 75-29-6・2-Chloropropane・033-13222・037-13225[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
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